2-Chloro-4-methoxy-L-phenylalanine
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Overview
Description
2-Chloro-4-methoxy-L-phenylalanine is an amino acid derivative with the molecular formula C10H12ClNO3 It is a modified form of phenylalanine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of phenylalanine derivatives. One common method includes the following steps:
Starting Material: L-phenylalanine.
Chlorination: The phenyl ring of L-phenylalanine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated intermediate is then treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-methoxy-L-phenylalanine.
Substitution: Formation of 2-amino-4-methoxy-L-phenylalanine or 2-thio-4-methoxy-L-phenylalanine.
Scientific Research Applications
2-Chloro-4-methoxy-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase.
Pathways: It can influence the biosynthesis of neurotransmitters like dopamine and serotonin by acting as a precursor or inhibitor in their metabolic pathways.
Comparison with Similar Compounds
2-Chloro-4-methoxy-L-phenylalanine can be compared with other phenylalanine derivatives:
Similar Compounds: 4-Chloro-L-phenylalanine, 2-Methoxy-L-phenylalanine, 2-Chloro-L-phenylalanine.
Uniqueness: The presence of both chlorine and methoxy substituents on the phenyl ring makes this compound unique in its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTYDECZAOQPHR-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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